molecular formula C10H12O2 B1265719 Methyl 4-ethylbenzoate CAS No. 7364-20-7

Methyl 4-ethylbenzoate

Cat. No. B1265719
CAS RN: 7364-20-7
M. Wt: 164.2 g/mol
InChI Key: CAABRJFUDNBRJZ-UHFFFAOYSA-N
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Description

Methyl 4-ethylbenzoate is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Synthesis Analysis

The synthesis of Methyl 4-ethylbenzoate involves several stages . The first stage involves the reaction of ethylmagnesium bromide with diethylzinc in diethyl ether and toluene at -78°C for 0.25 hours. The second stage involves the reaction of Methyl 4-chlorobenzoate with iron (III) acetylacetonate in tetrahydrofuran, 1-methyl-pyrrolidin-2-one, diethyl ether, and toluene at 0°C .


Molecular Structure Analysis

The molecular structure of Methyl 4-ethylbenzoate consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-ethylbenzoate has a density of 1.0±0.1 g/cm³, a boiling point of 238.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 47.5±3.0 kJ/mol and a flash point of 103.2±7.9 °C . The compound has a molar refractivity of 47.6±0.3 cm³ .

Scientific Research Applications

“Methyl 4-ethylbenzoate” is a chemical compound with the molecular formula C10H12O2 . While specific applications in scientific research fields are not readily available, it’s used in various research applications. Here are some potential applications based on similar compounds:

  • Organic Synthesis : Similar to “Methyl 4-acetylbenzoate”, “Methyl 4-ethylbenzoate” could be used as an important chemical raw material and intermediate for organic synthesis . The specifics of these applications would depend on the particular reactions being carried out.

  • Pharmaceutical Intermediates : Some benzoate esters, like “Methyl 4-ethylbenzoate”, are used as intermediates in the synthesis of a variety of pharmaceutical compounds . The exact methods of application or experimental procedures would depend on the specific drug being synthesized.

“Methyl 4-ethylbenzoate” is a chemical compound with the molecular formula C10H12O2 . While specific applications in scientific research fields are not readily available, it’s used in various research applications. Here are some potential applications based on similar compounds:

  • Organic Synthesis : Similar to “Methyl 4-acetylbenzoate”, “Methyl 4-ethylbenzoate” could be used as an important chemical raw material and intermediate for organic synthesis . The specifics of these applications would depend on the particular reactions being carried out.

  • Pharmaceutical Intermediates : Some benzoate esters, like “Methyl 4-ethylbenzoate”, are used as intermediates in the synthesis of a variety of pharmaceutical compounds . The exact methods of application or experimental procedures would depend on the specific drug being synthesized.

Safety And Hazards

Methyl 4-ethylbenzoate is a combustible liquid and is harmful if swallowed . It is also harmful to aquatic life . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin, eyes, or clothing . In case of skin contact, it is recommended to wash off immediately with plenty of water .

properties

IUPAC Name

methyl 4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAABRJFUDNBRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223858
Record name Benzoic acid, 4-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethylbenzoate

CAS RN

7364-20-7
Record name Benzoic acid, 4-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-ethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-ethylbenzoic acid (5.12 g), thionyl chloride (3.0 ml) and methanol (150 ml) was heated and refluxed. After 3 hours, the mixture was concentrated under reduced pressure to give methyl 4-ethylbenzoate (5.59 g). this product was used in the subsequent step without purification.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of EtMgBr (3 M in Et2O, 0.9 mL) is added to a solution of Et2Zn (3 M in toluene, 1 mL) at −78° C. After stirring for 15 min, the resulting cold solution of the zincate is added dropwise to a solution of methyl 4-chlorobenzoate (354 mg, 2.10 mmol) and Fe(acac)3 (36 mg, 0.1 mmol) in THF (6 mL) and NMP (0.5 mL) at 0° C. causing a spontaneous color change from yellow to brown-black. Standard extractive work up followed by flash chromatography affords 4-ethylbenzoic acid methyl ester (93%) the analytical and spectroscopic data of which are identical to those of a commercial sample.
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(acac)3
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
CK Lau, S Tardif, C Dufresne… - The Journal of Organic …, 1989 - ACS Publications
… Methyl 4-acetylbenzoate (entry 8) was reduced to methyl 4-ethylbenzoate in 58% yield; some reduction (16%) of the ester also occurred. In the case of aryl ketones bearing an …
Number of citations: 0 pubs.acs.org
H Sajiki, K Hattori, F Aoki, K Yasunaga, K Hirota - Synlett, 2002 - thieme-connect.com
… The reaction using 4-ethylbenzoic acid or methyl 4-ethylbenzoate as a substrate gave only … The failure of 4-ethylbenzoic acid and methyl 4-ethylbenzoate to undergo full labeling may …
Number of citations: 0 www.thieme-connect.com
RJ Rahaim Jr, RE Maleczka Jr - Organic letters, 2011 - ACS Publications
… In the presence of 10 mol % of PhCl, this substrate afforded 21% of methyl 4-ethylbenzoate (A) and 77% of methyl 4-(1-hydroxyethyl)benzoate (B). A set of sterically and electronically …
Number of citations: 0 pubs.acs.org
PJ Rushworth, DG Hulcoop, DJ Fox - The Journal of organic …, 2013 - ACS Publications
Tetramethylethylenediamine (TMEDA) acts as cheap and readily removed ligand in the iron-catalyzed coupling of alkyl Grignard reagents and activated aryl chlorides. The use of …
Number of citations: 0 pubs.acs.org
X Ren, S Wu, Z Xing, Y Gao, W Cai… - Journal of Applied …, 2020 - Wiley Online Library
… Components with high positive scores on PC2 were (Z)-3,7-dimethylocta-2,6-dienal, methyl 4-ethylbenzoate and β-caryophyllene, which were highly positively related to flowering S. …
Number of citations: 0 onlinelibrary.wiley.com
S Tang, S Wang, D Zhang, X Zhang, G Yang… - Chinese Chemical …, 2023 - Elsevier
… Next, a competition reaction was performed with the addition of methyl-4-ethylbenzoate (0.125 mmol) and 1-ethyl-4-methoxybenzene (0.125 mmol). The reaction provided 4-…
Number of citations: 0 www.sciencedirect.com
N Kise, Y Hirata, N Ueda - The Journal of Organic Chemistry, 2001 - ACS Publications
… By the same method, 2a‘, 3‘ and 4‘ were transformed to methyl 4-isopropyl benzoate, methyl 4-ethylbenzoate, and methyl 4-propylbenzoate, respectively. The products were confirmed …
Number of citations: 0 pubs.acs.org
C Holec, U Hartrampf, K Neufeld, J Pietruszka - ChemBioChem, 2017 - Wiley Online Library
… In the cases of methyl 2-ethylbenzoate (3 a) and methyl 4-ethylbenzoate (3 c), small amounts of by-products were detected by 1 H NMR analysis in addition to the intended product. …
H Benjamins, WD Chandler - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
… An earlier fraction contained a lot of methyl 4-ethylbenzoate. For further identification, a small amount of the ester was saponified with aqueous KOH and the acid was recrystallized …
Number of citations: 0 cdnsciencepub.com
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 0 pubs.acs.org

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